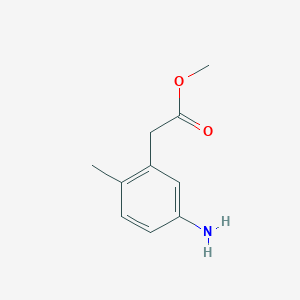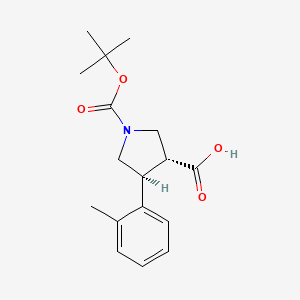
4-Nitronicotinaldehyde
説明
4-Nitronicotinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It is primarily used for research and development purposes .
Chemical Reactions Analysis
The reduction of nitrophenol, a compound structurally similar to this compound, is a commonly used model reaction to assess the activity of nanostructured materials . This reaction is typically carried out in the presence of reducing agents .科学的研究の応用
Nitronicotinaldehyde in Spin Trapping Studies
- Application : 4-Nitronicotinaldehyde, as a nitrone spin trap, is utilized in electron paramagnetic resonance (EPR) spectroscopy to identify transient radicals in chemical and biological systems. Its high reactivity to superoxide radical anion and persistent superoxide adducts make it significant in studying radical-mediated diseases (Han et al., 2009).
Diverse Applications in Heterocyclic Compound Synthesis
- Application : Nitrones, including this compound, are employed for the synthesis of various heterocyclic compounds. They are known for their [3+2]-dipolar cycloaddition reactivity, leading to the formation of isoxazolines and isoxazolidines. This also includes stepwise [3+3]-cycloaddition reactions and internal redox cyclization reactions (Anderson, 2016).
Synthesis of Biologically Active Compounds
- Application : this compound is essential in the synthesis of biologically active compounds, serving as a key building block. Nitrones' versatile nature enables them to be used in various synthetic strategies, contributing to the development of natural and therapeutic agents (Safin et al., 2017).
Photocatalytic Applications
- Application : Nitrones, including this compound, are explored in the field of photocatalysis, particularly in artificial photosynthesis and environmental remediation. Their role in creating photocatalyst structures for energy conversion and environmental decontamination is significant (Ong et al., 2016).
Catalysis and Environmental Applications
- Application : this compound plays a role in catalytic reactions, particularly in the reduction of nitroarenes. It contributes to the development of efficient catalysts for environmental applications, including water treatment and pollutant reduction (Gupta et al., 2014).
Magnetic Properties in Molecular Devices
- Application : The compound is involved in studies related to molecular magnetism and spintronic applications. Its role in understanding the magnetic properties of molecules is crucial for advancing technology in magnetic devices (Collauto et al., 2012).
Safety and Hazards
特性
IUPAC Name |
4-nitropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNJQYXCDLGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693123 | |
| Record name | 4-Nitropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944899-52-9 | |
| Record name | 4-Nitropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)




![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)

![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzonitrile](/img/structure/B1503033.png)

